molecular formula C18H28O4S2 B4997744 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate

2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate

Cat. No. B4997744
M. Wt: 372.5 g/mol
InChI Key: NDUBEOXNBLBOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate, also known as BBME, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate is still under investigation, but it is believed to work by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the protection of neurons from oxidative stress and apoptosis. It has also been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for the development of anticancer drugs. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain pure samples.

Future Directions

There are several future directions for the study of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate. One direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, the study of this compound could lead to the development of new synthetic methods for the synthesis of complex organic compounds.

Synthesis Methods

The synthesis of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate involves several steps, including the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which then reacts with butylsulfinylmethyl lithium to form the intermediate compound. The intermediate compound is then reacted with butylsulfinyl lithium to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate has been shown to have potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.

properties

IUPAC Name

1,3-bis(butylsulfinyl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4S2/c1-3-5-12-23(20)14-17(15-24(21)13-6-4-2)22-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBEOXNBLBOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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